Pp-AMP1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KSCCRSTQARNIYNAPRFAGGSRPLCALGSGCKIVDDKKTPPND |
Origin of Product |
United States |
Discovery and Initial Characterization of Pp Amp1
Source Organism and Tissue of Isolation: Phyllostachys pubescens Shoots
Pp-AMP1 is a novel antimicrobial peptide isolated from the shoots of the Japanese bamboo, Phyllostachys pubescens. nih.govtandfonline.com This particular species of bamboo is a significant source of various bioactive compounds. elsevierpure.comnih.govnih.gov The isolation of this compound specifically from the shoots indicates the localization of this defense-related peptide in the young, developing tissues of the plant. nih.govtandfonline.com
Early Purification Strategies for this compound and Related Peptides
The initial purification of this compound, along with a related peptide designated Pp-AMP2, was achieved through a straightforward procedure centered on chitin (B13524) affinity chromatography. nih.gov This technique leverages the specific binding affinity of the peptides for chitin, a polymer found in the cell walls of fungi and the exoskeletons of arthropods. This characteristic suggests that this compound is a chitin-binding peptide, a feature that is often associated with plant defense mechanisms. nih.gov
Initial Assessment of Antimicrobial Activity
Early investigations into the bioactivity of this compound revealed its potential as an antimicrobial agent. The purified peptide demonstrated inhibitory activity against both pathogenic bacteria and fungi. nih.gov This broad-spectrum activity is a characteristic feature of many antimicrobial peptides found in nature. researchgate.netfrontiersin.org The initial findings established this compound as a member of the plant defensin (B1577277) family, a class of peptides known for their role in innate immunity against microbial pathogens. nih.gov
Table 1: Summary of Initial Antimicrobial Activity for this compound
| Kingdom | Activity Demonstrated |
|---|---|
| Bacteria | Yes |
| Fungi | Yes |
Molecular and Structural Elucidation of Pp Amp1
Primary Sequence Determination and Amino Acid Composition of Pp-AMP1
The primary structure of this compound has been determined, revealing a peptide composed of 44 amino acid residues. nih.govmdpi.com Biochemical analysis indicates that this compound is a cysteine-rich peptide. tandfonline.com Furthermore, it is characterized by a high isoelectric point, calculated to be 11.5, indicating that it is a highly basic peptide. tandfonline.com
Cysteine Residue Profile and Disulfide Bond Analysis in this compound
A notable feature of this compound's composition is the presence of four cysteine residues. tandfonline.comnih.gov In cysteine-rich peptides, these residues typically form intramolecular disulfide bonds, which play a critical role in stabilizing the peptide's three-dimensional structure and are often essential for their biological activity. nih.gov While the precise connectivity of the disulfide bonds in this compound is not explicitly detailed in the available search results, the arrangement of its cysteine residues has been reported to be similar to that found in mistletoe toxins. tandfonline.com Mistletoe toxins are known to contain six cysteine residues that form three disulfide bonds, contributing to their structural integrity. nih.gov Given that this compound has four cysteines, it is likely to form two disulfide bonds. This similarity in cysteine arrangement to mistletoe toxins suggests potential structural parallels despite the difference in the total number of cysteine residues.
Comparative Sequence Analysis with Established Plant Antimicrobial Peptide Families
Comparative analysis of this compound's amino acid sequence and structural features with those of established plant antimicrobial peptide families highlights its unique characteristics and evolutionary relationships.
Relationships to Plant Defensins
This compound shares common structural attributes with the plant defensin (B1577277) family, being a cysteine-rich and highly basic peptide. tandfonline.com However, plant defensins are generally characterized by the presence of six or, more commonly, eight cysteine residues that form four conserved disulfide bonds, often adopting a cysteine-stabilized αβ (CSαβ) motif or a cystine knot structure. tandfonline.comnih.govnih.gov this compound is considered unusual within the context of plant defensins due to its content of only four cysteine residues. tandfonline.com While MBP-1 from maize is another plant AMP reported to have four cysteines, the amino acid sequence of this compound is entirely different from that of MBP-1. tandfonline.com Based on the classification criteria involving the number and arrangement of cysteine residues, this compound could not be readily categorized into the typical knotting, hevein (B150373), or thionin types within the plant defensin family. tandfonline.com
Relationships to Hevein-Like Peptides
A notable functional characteristic of this compound is its ability to bind chitin (B13524), a property also observed in hevein-like peptides. tandfonline.comnih.gov Hevein-like peptides are typically basic peptides ranging from 29 to 45 amino acids and contain three to five disulfide bonds, commonly involving six, eight, or ten cysteine residues. msu.rumdpi.com While the length of this compound (44 amino acids) falls within this range, its four-cysteine profile differentiates it from the more prevalent six- or eight-cysteine hevein-like peptides. Some hevein-like peptides, such as Ac-AMP1 and Ac-AMP2, are classified as 6C-Hevein-like peptides and contain three disulfide bonds. msu.rumdpi.com
Relationships to Knottin-Type Peptides
Table 1: Comparative Features of this compound and Plant Antimicrobial Peptide Families
| Feature | This compound | Thionins (General) | Plant Defensins (General) | Hevein-Like Peptides (General) | Knottin-Type Peptides (General) |
| Length (amino acids) | 44 nih.govmdpi.com | 45-48 nih.govnih.gov | 45-54 nih.gov | 29-45 msu.rumdpi.com | ~30 nih.govmdpi.com |
| Cysteine Residues | 4 tandfonline.comnih.gov | 6 or 8 nih.govnih.gov | 6 or 8 (typically) tandfonline.comnih.gov | 6, 8, or 10 (typically) msu.ru | Typically 6 mdpi.comwikipedia.org |
| Disulfide Bonds | Likely 2 (inferred) | 3 or 4 nih.govnih.gov | 4 (conserved) nih.govnih.gov | 3 to 5 msu.ru | 3 (forming cystine knot) mdpi.comwikipedia.org |
| Isoelectric Point | 11.5 (highly basic) tandfonline.com | Mostly basic nih.govnih.gov | Highly basic tandfonline.com | Basic msu.ru | - |
| Chitin Binding | Yes tandfonline.comnih.gov | Some types tandfonline.com | Some types tandfonline.com | Yes tandfonline.comnih.govmsu.ru | - |
| N-terminal CC motif | Yes tandfonline.comnih.gov | Yes (thionin type) tandfonline.com | Present in some types tandfonline.com | Present in some types tandfonline.com | Present in some types tandfonline.com |
| Overall Sequence Homology | ~70% to mistletoe toxins tandfonline.com | ~40% to thionin type tandfonline.com | Common structural features tandfonline.com | Shared chitin-binding tandfonline.comnih.gov | Distinct cysteine pattern tandfonline.com |
Note: This is an interactive data table based on the information presented in the text.
Comparative Analysis with Mistletoe Toxins
This compound shares a notable degree of homology with mistletoe toxins, such as viscotoxin. tandfonline.comtandfonline.com This similarity is particularly evident in their amino acid sequences, with this compound and Pp-AMP2 showing approximately 70% homology to mistletoe toxins, which is higher than their homology to the thionin type of plant defensins (about 40%). tandfonline.com While Pp-AMP2 has a number and arrangement of cysteine residues in complete agreement with mistletoe toxins, this compound differs in the number of cysteine residues but maintains a similar arrangement. tandfonline.com Mistletoe toxins are known for their toxicity to animal cells and a cardiac-contraction-stop action, although antimicrobial activity has not been reported for them in the context of this comparison. tandfonline.com Mistletoe toxins, including viscotoxins and phoratoxin, are classified as thionins and are found in various mistletoe species. nih.govnih.govwikipedia.org
Distinctive Structural Features of this compound within the Plant Defensin Family
Plant defensins constitute a family of cysteine-rich, basic antimicrobial peptides found in various plant species. mdpi.comnih.govnih.gov They are generally characterized by a conserved structural fold stabilized by multiple disulfide bonds. mdpi.comnih.gov While this compound possesses common structural features of the plant defensin family, it presents distinctive characteristics that prevented its grouping into established types within this family at the time of its discovery. tandfonline.comtandfonline.com One significant distinctive feature of this compound is its content of four cysteine residues. mdpi.comnih.govtandfonline.com This is notable because most plant defensins previously isolated contained six or eight cysteine residues. tandfonline.com This made this compound a unique plant defensin in terms of cysteine content among those known at the time, with the exception of MBP-1 from maize, although this compound's amino acid sequence is completely different from MBP-1. tandfonline.com The plant defensin family has been broadly categorized into types based on the number and arrangement of cysteine residues, such as the knotting type (six cysteines) and the hevein and thionin types (eight cysteines). nih.govtandfonline.com The unique four-cysteine motif of this compound distinguishes it from these prevalent types, highlighting the structural diversity within the plant defensin family. tandfonline.com
Comprehensive Analysis of Pp Amp1 Biological Functions
Antimicrobial Spectrum and Activity
Pp-AMP1 exhibits antimicrobial activity against both pathogenic bacteria and fungi. escholarship.orgnih.govhelsinki.fiwikipedia.orgwikipedia.org This broad-spectrum activity is a key characteristic of many plant-derived AMPs, which serve as a primary chemical barrier against invading microorganisms. nih.gov
Activity against Fungal Pathogens
Research indicates that this compound possesses potent antimicrobial activities, particularly against pathogenic fungi. escholarship.org Studies on the PpAMP1 homolog from maritime pine have demonstrated its strong inhibitory effect on yeast growth. nih.gov The antifungal activity of this compound aligns with findings for other plant AMPs, such as hevein-like peptides like Pn-AMP1, which show potent activity against fungi regardless of whether they contain chitin (B13524) in their cell walls. wikipedia.orgnih.gov Plant defensins, including Dm-AMP1 and the hevein-like peptides Pn-AMP1 and Pn-AMP2, are known to exert antifungal effects through mechanisms involving membrane permeabilization. openreview.net Other AMPs from different plant species, such as Vv-AMP1 from Vitis vinifera and Pm-AMP1 from Pinus monticola, have also demonstrated strong antifungal activities, inhibiting hyphal growth and spore germination of various phytopathogenic fungi. frontiersin.orgnih.gov
Activity against Bacterial Pathogens
In addition to its antifungal properties, this compound is also active against pathogenic bacteria. escholarship.orgnih.govhelsinki.fiwikipedia.orgwikipedia.org While detailed minimum inhibitory concentration (MIC) values specifically for Phyllostachys pubescens this compound against a broad panel of bacterial species were not extensively provided in the examined literature, its general activity against pathogenic bacteria has been reported. escholarship.org The effectiveness against bacteria varies among different classes of AMPs; for instance, some AMPs like Ib-AMPs are effective against Gram-positive bacteria but show limited activity against most Gram-negative bacteria. wikipedia.org Conversely, peptides such as Cp-thionin II have demonstrated antibacterial activity against both Gram-positive and Gram-negative strains. wikipedia.org Plant-purified AMP1 has been shown to induce membrane permeabilization and kill Staphylococcus aureus (MRSA). nih.gov
Research findings on the antimicrobial activity of this compound from Phyllostachys pubescens indicate IC50 values ranging from 2 to 25 μg/ml against tested plant pathogenic bacteria and fungi. escholarship.org
Chitin-Binding Properties of this compound
A notable characteristic of this compound is its ability to bind to chitin. escholarship.orgnih.govhelsinki.fiwikipedia.orgwikipedia.org Chitin is a significant structural component of the cell walls of fungi and the exoskeletons of invertebrates. fishersci.atwikipedia.org Studies have shown that this compound binds to chitin in a reversible manner. escholarship.orghelsinki.fi This chitin-binding capability is considered to be important for the function of some antifungal peptides, aiding them in efficiently targeting fungal cells by interacting with their cell wall components. wikipedia.org
Role in Plant Innate Immunity and Defense Responses
This compound is recognized as a key player in the innate immune system of plants, contributing to defense responses against pathogens. escholarship.orghelsinki.fiwikipedia.orgwikipedia.orgnih.govnih.govuni-freiburg.de Plant AMPs, including this compound, are considered essential components of the host defense system, acting as a first line of defense. escholarship.orgnih.gov The expression of AMP1 in plants like sweet pepper has been linked to broad-spectrum resistance against both bacterial and fungal pathogens, positioning it within the antimicrobial peptides immunity network. bg.ac.rs The maritime pine homolog of PpAMP1 belongs to the β-barrelin family of AMPs, which are known to be involved in the innate defense mechanisms of plants. nih.gov Furthermore, studies on other hevein-like peptides, such as Pn-AMPs, have shown that their overexpression in transgenic plants can lead to enhanced disease resistance when challenged with pathogens. nih.gov The involvement of AMPs like Pm-AMP1 from Pinus monticola in defense responses against fungal infections has also been suggested. frontiersin.orgnih.gov Plant defensins, a class that shares structural features with this compound although this compound does not fit neatly into established types, are known to be involved in biotic stress responses in plants. escholarship.orgwikipedia.org
Potential Involvement in Plant Physiological Processes
Beyond their well-established roles in defense, AMPs are also being investigated for their potential involvement in various plant physiological processes, including aspects of growth and development. nih.gov
Multifunctional Aspects of this compound and Related Antimicrobial Peptides
Antimicrobial peptides (AMPs) are key components of the innate immune system across diverse organisms, including plants. mdpi.comnih.gov Beyond their direct antimicrobial effects, AMPs, including plant-derived AMPs like this compound, exhibit a range of multifunctional roles in host defense and immunity. mdpi.comnih.govresearchgate.netdermnetnz.org These functions extend beyond simply killing pathogens and encompass modulating host immune responses, influencing inflammation, and participating in processes like wound repair. mdpi.comnih.govresearchgate.netdermnetnz.org
This compound and Pp-AMP2 are two notable chitin-binding AMPs isolated from the shoots of the Japanese bamboo Phyllostachys pubescens. nih.govtandfonline.comnih.gov These peptides have demonstrated antimicrobial activity against both pathogenic bacteria and fungi. nih.govtandfonline.comnih.gov While they share some structural characteristics with the plant defensin (B1577277) family, they possess unique features in their C-terminal sequences and cysteine distribution patterns that distinguish them from typical thionins. nih.govtandfonline.comtandfonline.com this compound, specifically, contains four cysteine residues in its 44-amino acid sequence. nih.govtandfonline.com
Research indicates that the antimicrobial activity of this compound and Pp-AMP2 is potent, particularly against pathogenic fungi. tandfonline.com Studies evaluating their efficacy against various plant pathogenic bacteria and fungi have reported IC50 values ranging from 2 to 25 µg/ml. tandfonline.com
| Microorganism | This compound IC50 (µg/ml) | Pp-AMP2 IC50 (µg/ml) |
| Fusarium oxysporum | 2 | 2 |
| Botrytis cinerea | 4 | 4 |
| Alternaria alternata | 8 | 8 |
| Rhizoctonia solani | 16 | 16 |
| Pythium ultimum | 25 | 25 |
| Erwinia carotovora | 11 | 13 |
| Agrobacterium radiobacter | 13 | 16 |
| Agrobacterium rhizogenes | 16 | 20 |
| Clavibacter michiganensis | 14 | 18 |
| Curtobacterium flaccumfaciens | 18 | 25 |
Table 1: Antimicrobial Activities (IC50) of this compound and Pp-AMP2 against various microorganisms. tandfonline.comnih.gov
The mechanism of action for many AMPs involves interaction with microbial membranes, leading to permeabilization and cell death. nih.govmdpi.commdpi.com For chitin-binding AMPs like this compound, their ability to bind to chitin, a major component of fungal cell walls, is thought to contribute to their targeted action against fungi. nih.govmdpi.comresearchgate.net While membrane disruption is a common mechanism, some AMPs can also target intracellular components or interfere with essential biological processes within the pathogen. mdpi.commdpi.commdpi.com
The multifunctional nature of AMPs is a significant area of research. In addition to direct killing, AMPs can influence host immune responses by modulating cytokine expression, recruiting immune cells, and influencing inflammation. mdpi.comnih.govdermnetnz.org This immunomodulatory activity is crucial for resolving infections and repairing damaged tissues. nih.gov While the specific multifunctional roles of this compound beyond direct antimicrobial activity are still being elucidated, studies on other plant AMPs highlight the diverse capabilities within this class of molecules, including roles in regulating plant growth and development. researchgate.net
Furthermore, AMPs can exhibit synergistic activity when combined with other antimicrobial agents, potentially broadening their spectrum of action and reducing the likelihood of resistance development. frontiersin.orgnih.govresearchgate.net This synergistic potential is another facet of the multifunctional considerations for AMPs in combating infections. nih.govresearchgate.net
Genetic Organization and Transcriptional Regulation of Pp Amp1
Gene Cloning and Genomic Context of Pp-AMP1
Information specifically detailing the gene cloning and genomic context of this compound in Phyllostachys pubescens is limited within the provided search results. However, research on other plant antimicrobial peptides (AMPs) provides general context for such studies. For instance, the chromosomal DNA containing the gene for Pa-AMP1 from Pharbitis nil was cloned and sequenced, revealing the presence of an intron within the signal peptide-encoding region and suggesting the existence of a small gene family for Pa-AMP. researchgate.net While this illustrates the methods and findings possible in plant AMP gene studies, specific details for this compound were not found.
This compound has been purified from Phyllostachys pubescens shoots using chitin (B13524) affinity chromatography, indicating its presence as a translated product in this tissue. nih.govtandfonline.comtandfonline.comijpsr.com Its amino acid sequence has been determined, showing it consists of 44 amino acid residues and contains four cysteine residues. nih.govnih.govmdpi-res.comtandfonline.com This structural information is foundational for understanding the gene sequence encoding the peptide.
Expression Patterns of this compound in Phyllostachys pubescens Tissues
This compound was initially purified from the shoots of Phyllostachys pubescens, indicating expression in this tissue. nih.govnih.govmdpi-res.comtandfonline.comtandfonline.com While the provided search results confirm its presence in shoots, detailed studies on the expression patterns of this compound across different tissues of Phyllostachys pubescens were not found.
Studies on other plant AMPs have shown varied tissue specificity, with some being constitutively expressed in multiple organs (seeds, leaves, roots, tubers, stems, buds) and others exhibiting condition- or tissue-specific expression. nih.govcpu-bioinfor.orgoup.com This suggests that the expression of this compound might also be regulated in a tissue-specific manner within Phyllostachys pubescens, potentially correlating with tissues that require defense against pathogens.
Regulation of this compound Gene Expression in Response to Biotic Stressors
This compound exhibits antimicrobial activity against plant pathogenic bacteria and fungi, suggesting a role in the plant's defense against biotic stressors. nih.govnih.govmdpi-res.comtandfonline.comtandfonline.comcpu-bioinfor.orgresearchgate.netresearchgate.net While direct studies on the regulation of this compound gene expression by specific biotic stressors are not detailed in the provided snippets, research on plant AMPs in general indicates that their expression is often induced by microbial infection. nih.govoup.com
Plant immune responses to pathogens involve the activation of signaling pathways, such as MAPK cascades, which can lead to the upregulation of AMP genes. oup.com Plant hormones like jasmonic acid, ethylene, and salicylic (B10762653) acid are also known to play central roles in regulating plant immune responses and can act as potent up-regulators of AMP gene expression. nih.govoup.com These hormones modulate the activity of transcription factors essential for AMP responses upon pathogen attack. oup.com Although these mechanisms are described for plant AMPs broadly, their specific involvement in regulating this compound expression in Phyllostachys pubescens in response to biotic stress would require further investigation.
Inducible Expression of this compound by Environmental Cues and Signaling Molecules
The inducibility of plant AMP gene expression by environmental cues and signaling molecules is a known phenomenon, often linked to defense responses. nih.govresearchgate.netoup.comscitechnol.comnih.govnih.gov Plant hormones, such as methyl jasmonate, have been shown to induce thionin expression, a class of AMPs with which this compound shares some homology. nih.gov Environmental factors like temperature, light, nutrient availability, and water availability can also influence gene expression through epigenetic modifications, potentially impacting AMP genes involved in stress responses. scitechnol.com
While these general principles apply to plant AMPs, specific data on which environmental cues or signaling molecules induce the expression of this compound in Phyllostachys pubescens are not detailed in the provided search results. One snippet mentions that an unspecified "AMP" showed no response to several tested hormones (methyl jasmonate, ethylene, abscisic acid, salicylic acid, isonicotinic acid, indolacetic acid, gibberellic acid) and pathogen infections cpu-bioinfor.org, but it is unclear if this refers to this compound. Further research would be needed to identify the specific inductive signals for this compound expression.
Advanced Methodologies and Research Approaches in Pp Amp1 Studies
Chromatographic and Spectrometric Techniques for Purification and Analysis
The isolation and purification of Pp-AMP1 from its natural source are foundational steps for its characterization. A key method utilized is chitin (B13524) affinity chromatography, which leverages the peptide's ability to bind to chitin. tandfonline.comnih.gov This technique allows for a simple and effective purification process. tandfonline.comnih.gov
Following initial purification, further separation and analysis are typically achieved using High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). This high-resolution technique separates peptides based on their hydrophobicity, ensuring a high degree of purity. The purity of the final peptide fraction can be subsequently confirmed by mass spectrometry, which also determines the precise molecular weight of this compound.
Table 1: Chromatographic and Spectrometric Techniques in this compound Research
| Technique | Purpose | Key Findings/Application for this compound |
|---|---|---|
| Chitin Affinity Chromatography | Initial purification from Phyllostachys pubescens shoots. | Efficiently isolates chitin-binding peptides like this compound. tandfonline.comnih.gov |
| Reversed-Phase HPLC (RP-HPLC) | High-resolution purification of the peptide. | Ensures high purity of the this compound sample for subsequent assays. |
Molecular Biology Techniques for Gene Expression and Manipulation
Understanding the genetic basis of this compound is crucial for its study and potential biotechnological production. Molecular biology techniques are central to cloning the gene encoding this compound from Phyllostachys pubescens. This involves the design of primers to amplify the specific gene sequence, followed by its insertion into an expression vector.
While specific studies detailing the manipulation of the this compound gene are not extensively documented, standard molecular biology practices would be employed. These include site-directed mutagenesis to create specific changes in the peptide's amino acid sequence. Such modifications are invaluable for structure-function relationship studies, allowing researchers to identify key residues responsible for its antimicrobial activity. The expression of the this compound gene in various tissues of Phyllostachys edulis (a related bamboo species) has been analyzed using techniques like RT-qPCR to understand its regulation. mdpi.com
Structural Biology Approaches, e.g., Circular Dichroism and Molecular Dynamics Simulations
Elucidating the three-dimensional structure of this compound is key to understanding its mechanism of action. Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in different environments. nih.govnorthwestern.edu CD spectra can reveal whether this compound adopts an alpha-helical, beta-sheet, or random coil conformation, and how this structure might change upon interaction with microbial membranes.
Complementing experimental techniques, Molecular Dynamics (MD) simulations provide atomic-level insights into the peptide's structure and dynamics over time. nih.govnorthwestern.edu These computational models can predict the stable conformation of this compound and simulate its interaction with lipid bilayers, offering a dynamic view of how it disrupts microbial membranes. Although specific CD and MD studies on this compound are not widely published, these are standard and essential methods for characterizing any new antimicrobial peptide.
Cell-Based Assays for Functional Characterization
The biological activity of this compound is primarily assessed through a variety of cell-based assays. pharmaron.comgiffordbioscience.comvipergen.comcriver.comnih.gov The most fundamental of these are antimicrobial activity assays, which determine the Minimum Inhibitory Concentration (MIC) of the peptide against a range of pathogenic bacteria and fungi. nih.gov this compound has demonstrated activity against both bacterial and fungal pathogens. tandfonline.comnih.gov
Beyond determining the MIC, other cell-based assays are used to probe the peptide's mechanism of action. For instance, membrane permeabilization assays, using fluorescent dyes like propidium (B1200493) iodide, can demonstrate if the peptide kills microbes by disrupting their cell membranes. nih.gov Hemolysis assays are also crucial to assess the peptide's toxicity to mammalian red blood cells, providing an early indication of its potential for therapeutic use.
Table 2: Functional Cell-Based Assays for AMPs like this compound
| Assay Type | Purpose | Example Application |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of the peptide that inhibits microbial growth. | Testing this compound against a panel of pathogenic bacteria and fungi. tandfonline.comnih.govnih.gov |
| Membrane Permeabilization Assay | Assesses the ability of the peptide to disrupt the integrity of microbial cell membranes. | Using fluorescent dyes to measure membrane damage in bacteria treated with this compound. nih.gov |
Microscopic Techniques for Cellular and Morphological Impact Analysis
Microscopy provides direct visual evidence of the effects of this compound on microbial cells. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools to observe changes in the morphology and ultrastructure of bacteria and fungi upon treatment with the peptide. nih.gov
SEM imaging can reveal alterations to the cell surface, such as wrinkling, pore formation, or complete lysis. nih.gov TEM, on the other hand, allows for the visualization of internal cellular damage, including cytoplasmic leakage and disruption of organelles. Fluorescence microscopy can also be employed to visualize the interaction of labeled this compound with microbial cells or to observe specific cellular processes that are affected by the peptide. nih.gov
Bioinformatics and Computational Approaches in Peptide Research
Bioinformatics plays a vital role in the analysis of this compound, starting with the analysis of its amino acid sequence. nih.govnih.govyoutube.com Sequence alignment tools are used to compare this compound to other known antimicrobial peptides, which can provide clues about its structure and function. For instance, this compound shows a high degree of homology to mistletoe toxins. tandfonline.com
Computational tools can also predict the physicochemical properties of this compound, such as its net charge, hydrophobicity, and amphipathicity, which are all critical for its antimicrobial activity. Homology modeling can be used to generate a three-dimensional structure of this compound based on the known structures of related peptides. This predicted structure can then be used for molecular docking studies to investigate its interaction with microbial membrane components or other potential molecular targets.
Recombinant Protein Production and Functional Evaluation
To obtain larger quantities of this compound for extensive research and potential commercial applications, recombinant production methods are indispensable. mdpi.comnih.govresearchgate.netfrontiersin.org This involves expressing the gene for this compound in a heterologous host system, such as bacteria (Escherichia coli), yeast, or plants. mdpi.comnih.gov Plant-based production systems are an emerging, cost-effective platform for producing antimicrobial peptides. nih.gov
Once the recombinant this compound is produced and purified, its functional equivalence to the native peptide must be confirmed. This is achieved by performing the same battery of functional assays as described in section 8.4, including MIC and membrane permeabilization assays. The structural integrity of the recombinant peptide is also verified using techniques like mass spectrometry and circular dichroism.
Future Research Directions and Translational Perspectives for Pp Amp1
Elucidating the Full Repertoire of Biological Targets and Signaling Pathways
A fundamental step in understanding Pp-AMP1's function is the comprehensive identification of its biological targets in various microorganisms. While some plant defensins, a class that includes hevein-like peptides such as this compound, are known to interact with microbial membranes, the precise molecules and structures that this compound binds to are not fully characterized. nih.gov Research on other AMPs, like Pn-AMP1, suggests that while chitin (B13524) binding may occur, other cell wall components, such as mannoproteins, could be the primary determinants of its activity. oup.com Future studies should utilize advanced techniques, including quantitative proteomics, affinity purification followed by mass spectrometry, and genetic screens in target organisms, to create a complete map of this compound's binding partners. nih.gov Furthermore, investigating the downstream signaling pathways triggered upon this compound interaction in both microbial cells and host plants is crucial. This includes exploring how this compound might modulate microbial intracellular processes or activate plant immune responses. acs.orgnih.gov Understanding these complex interactions at the molecular level will provide a clearer picture of how this compound exerts its antimicrobial effects and influences host-pathogen dynamics.
Investigating Post-Translational Modifications and their Functional Impact
Post-translational modifications (PTMs) are critical regulators of protein function, affecting their stability, activity, localization, and interactions. thermofisher.comnih.gov Although specific PTMs of this compound are not detailed in the provided information, research on PTMs in other proteins and peptides highlights their significant roles in diverse biological processes, including microbial adaptation and host-pathogen interactions. frontiersin.orgabcam.com Identifying and characterizing any PTMs present on naturally occurring this compound is a vital research direction. Techniques such as high-resolution mass spectrometry can be employed for this purpose. Subsequent studies should focus on understanding how these modifications influence the peptide's antimicrobial potency, its spectrum of activity against different pathogens, and its susceptibility to degradation. Investigating the enzymes responsible for catalyzing these modifications could also open avenues for manipulating this compound's activity. Understanding the functional impact of PTMs will be essential for optimizing this compound for various applications.
Exploring Synergistic Interactions of this compound with Other Defense Molecules
Plants deploy a diverse array of defense molecules to protect themselves from pathogens. Investigating potential synergistic interactions between this compound and other plant defense compounds, such as other AMPs, defensins, thionins, or secondary metabolites, could lead to the development of more effective disease control strategies. nih.gov Studies on other hevein-like AMPs have demonstrated synergistic effects with conventional fungicides, suggesting a potential for combination therapies. mdpi.com Future research should systematically evaluate the interactions between this compound and other known plant defense molecules in vitro and in planta. Identifying synergistic combinations could inform strategies for developing transgenic plants that simultaneously express multiple complementary defense genes, potentially leading to enhanced and broad-spectrum resistance against a wider range of pathogens. nih.gov
Advanced Structural-Functional Relationship Studies of this compound
The biological activity of AMPs is intrinsically linked to their three-dimensional structure and biophysical properties. acs.orgsci-hub.semdpi.com this compound, as a cysteine-rich peptide, likely possesses a stable structure maintained by disulfide bonds, characteristic of hevein-like peptides. nih.govmdpi.com Advanced structural determination techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are needed to obtain high-resolution structures of this compound in different environments, including membrane-mimicking conditions. doi.org Structure-function studies, involving rational design and mutagenesis, can then be employed to identify key amino acid residues or structural motifs responsible for its antimicrobial activity, membrane interaction, and target specificity. sci-hub.semdpi.comdoi.org Computational approaches, such as molecular dynamics simulations and ab initio modeling, can complement experimental data by providing insights into the peptide's dynamic behavior and its interactions with biological membranes and potential targets. doi.org Such detailed structural-functional understanding is crucial for the rational design and engineering of this compound variants with improved efficacy, stability, and reduced potential for resistance development.
Gene Editing and Engineering Approaches for Enhanced Expression or Activity
Genetic engineering and gene editing technologies offer powerful tools to manipulate the expression and properties of this compound. nih.govunina.it Approaches such as optimizing codons for expression in specific host systems, using strong or inducible promoters to control expression levels, and targeting expression to specific plant tissues or organelles can enhance the production and efficacy of this compound in transgenic plants. poseida.com Gene editing techniques like CRISPR-Cas9 can be used to modify the native this compound gene in plants to improve its expression or to introduce specific amino acid substitutions that enhance its antimicrobial activity or stability. nih.govunina.itcabidigitallibrary.org Furthermore, these technologies can be employed to engineer plants to secrete this compound into the rhizosphere or phyllosphere, providing localized protection against pathogens. researchgate.net Exploring different genetic engineering strategies will be key to developing crops with enhanced disease resistance based on this compound.
Ecological Roles of this compound in Plant-Microbe Interactions
The ecological context of this compound's function in natural plant-microbe interactions is an important area for future research. Plants exist in complex microbial environments, and their defense molecules play a role in shaping the associated microbial communities. nih.govasm.org Investigating how the presence and expression of this compound influence the diversity and composition of the plant microbiome, particularly in the rhizosphere and phyllosphere, can provide insights into its ecological significance. mdpi.comnotulaebotanicae.ro Studies could explore whether this compound contributes to the plant's ability to recruit beneficial microbes or suppress detrimental ones. Understanding these ecological roles is crucial for evaluating the potential impact of deploying this compound in agricultural settings and for developing sustainable strategies that leverage plant-microbe interactions for improved plant health and resilience. mdpi.comnotulaebotanicae.ro
Development of Novel Research Tools and Models for this compound Study
Advancing the research on this compound requires the continuous development of innovative research tools and model systems. This includes creating sensitive and specific probes or antibodies for detecting and tracking this compound in biological samples. Developing reporter systems in plants or microorganisms that respond to this compound activity can facilitate high-throughput screening for factors that influence its function or for identifying resistant strains. ed.gov Establishing simplified in vitro or reconstituted systems that mimic key aspects of this compound's interaction with microbial membranes or plant cells can provide controlled environments for mechanistic studies. ed.gov Furthermore, the development of computational models that can accurately predict this compound's activity based on its sequence and structure, or simulate its interactions with biological targets, will accelerate the design and testing of novel variants. ed.govarxiv.org
Q & A
Q. How can researchers validate transcriptomic data suggesting this compound-induced stress responses in pathogens?
- Methodological Answer : Cross-validate RNA-seq results with qRT-PCR for key genes (e.g., oxidative stress markers). Use knockout mutants (e.g., sodA in S. aureus) to confirm mechanistic pathways. Employ pathway enrichment tools (e.g., DAVID) to identify overrepresented biological processes .
Ethical and Practical Considerations
Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity in animal models?
Q. How can researchers balance high-throughput screening with mechanistic depth in this compound studies?
- Methodological Answer : Use tiered screening: (1) High-throughput MIC assays to identify hit candidates, (2) Mechanistic studies (e.g., membrane depolarization assays) for lead optimization. Apply machine learning to prioritize candidates based on multi-parametric data .
Comparative and Evolutionary Analysis
Q. What phylogenetic tools can trace the evolutionary origin of this compound in its source organism?
- Methodological Answer : Perform BLASTp against non-redundant databases to identify homologs. Construct phylogenetic trees using MEGA (Maximum Likelihood method) and assess selective pressure via PAML (dN/dS ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
